6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole 6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.: 89457-10-3
VCID: VC7861276
InChI: InChI=1S/C8H3BrClF3N2/c9-3-1-4(10)6-5(2-3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15)
SMILES: C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Cl)Br
Molecular Formula: C8H3BrClF3N2
Molecular Weight: 299.47 g/mol

6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole

CAS No.: 89457-10-3

Cat. No.: VC7861276

Molecular Formula: C8H3BrClF3N2

Molecular Weight: 299.47 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole - 89457-10-3

Specification

CAS No. 89457-10-3
Molecular Formula C8H3BrClF3N2
Molecular Weight 299.47 g/mol
IUPAC Name 6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole
Standard InChI InChI=1S/C8H3BrClF3N2/c9-3-1-4(10)6-5(2-3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15)
Standard InChI Key GQUMVBCXDLOULU-UHFFFAOYSA-N
SMILES C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Cl)Br
Canonical SMILES C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Cl)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzimidazole core, comprising a benzene ring fused to an imidazole ring. Substitutions at positions 2, 4, and 6 introduce a trifluoromethyl (-CF3_3), chlorine, and bromine atom, respectively. These groups confer distinct electronic effects:

  • Trifluoromethyl: Enhances lipophilicity and metabolic stability via strong electron-withdrawing properties.

  • Chlorine and Bromine: Provide halogen bonding capabilities, critical for target protein interactions .

The planar aromatic system facilitates π-π stacking with biological macromolecules, while substituents optimize steric complementarity in binding pockets.

Synthesis and Manufacturing

General Synthetic Strategies

Halogenated benzimidazoles are typically synthesized via cyclization of substituted o-phenylenediamine precursors. For 6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole, a plausible route involves:

  • Nitration and Halogenation: Sequential introduction of nitro, bromo, and chloro groups to a benzene ring.

  • Reductive Cyclization: Using sodium borohydride or similar agents to form the imidazole ring .

  • Trifluoromethylation: Late-stage introduction of -CF3_3 via cross-coupling reactions.

A related synthesis for 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole achieved an 80% yield using sodium borohydride at 50°C, suggesting analogous conditions could apply .

Purification and Characterization

Recrystallization in n-heptane yields high-purity (99%) product, as demonstrated in similar syntheses . Analytical techniques include:

  • HPLC: For purity assessment.

  • NMR/FTIR: To confirm substituent positions .

Biological Activities and Mechanisms

Antimicrobial Activity

The compound exhibits broad-spectrum activity:

  • Gram-Positive Bacteria: MIC values as low as 4 μg/mL against Staphylococcus aureus .

  • Fungi: Moderate inhibition of Candida albicans (MIC = 64 μg/mL) .
    Mechanistically, halogen atoms disrupt microbial membrane integrity and electron transport chains.

Pharmacological Applications

Drug Design Scaffold

The compound serves as a template for optimizing:

  • Kinase Inhibitors: Modifying the 2-position (-CF3_3) enhances selectivity for EGFR and VEGFR.

  • Antifolates: Structural analogs inhibit dihydrofolate reductase, a target in infectious diseases .

Structure-Activity Relationships (SAR)

  • Position 6 (Br): Critical for DNA intercalation in anticancer activity.

  • Position 4 (Cl): Improves metabolic stability by reducing cytochrome P450 oxidation .

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